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Compound of Interest

Compound Name: Benzylethanolamine

Cat. No.: B042907 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for N-benzylethanolamine,

a key intermediate in pharmaceutical synthesis. The document is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics.

Molecular Structure and Properties
Compound Name: N-benzylethanolamine

CAS Number: 104-63-2[1]

Molecular Formula: C₉H₁₃NO[2][3]

Molecular Weight: 151.21 g/mol [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-

benzylethanolamine. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 Multiplet 5H Aromatic (C₆H₅)

3.81 Singlet 2H Benzyl (-CH₂-Ph)

3.72 Triplet 2H Methylene (-CH₂-OH)

2.84 Triplet 2H Methylene (-NH-CH₂-)

2.75 Broad Singlet 2H
Amine (NH) &

Hydroxyl (OH)

Note: The broad singlet at 2.75 ppm corresponds to the exchangeable protons of the amine

and hydroxyl groups. Its chemical shift and appearance can vary with concentration and

temperature.

¹³C NMR Data
The ¹³C NMR spectrum identifies the different carbon environments within the molecule.[5]

Chemical Shift (δ) ppm Assignment

139.5 Aromatic (Quaternary C)

128.6 Aromatic (CH)

127.5 Aromatic (CH)

127.2 Aromatic (CH)

60.5 Methylene (-CH₂-OH)

53.9 Benzyl (-CH₂-Ph)

51.2 Methylene (-NH-CH₂-)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in N-benzylethanolamine.

The spectrum is typically acquired from a neat liquid film.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Broad O-H Stretch (Alcohol)

3200-3400 Broad
N-H Stretch (Secondary

Amine)

3030 Medium Aromatic C-H Stretch

2850-2950 Medium Aliphatic C-H Stretch

1450-1600 Medium Aromatic C=C Bending

1050-1150 Strong C-O Stretch (Primary Alcohol)

1030-1100 Medium C-N Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. Electron Ionization (EI) is a common method used for analysis.

m/z (mass-to-charge ratio) Relative Intensity Assignment

151 Moderate [M]⁺ (Molecular Ion)[2]

120 Moderate [M - CH₂OH]⁺

91 High (Base Peak) [C₇H₇]⁺ (Tropylium ion)

65 Moderate [C₅H₅]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented.

General Spectroscopic Workflow
The diagram below illustrates the standard workflow for the spectroscopic characterization of a

chemical compound.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of N-benzylethanolamine in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.[6] Filter the solution into a 5 mm NMR tube.[6]

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[6]

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse sequence.

Set the spectral width to cover a range of 0-12 ppm.

Use a relaxation delay of 1-2 seconds and an acquisition time of 2-3 seconds.[6]

Accumulate 8 to 16 scans for a good signal-to-noise ratio.[6]

¹³C NMR Acquisition:

Acquire the spectrum using a standard proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0-220 ppm.

Use a relaxation delay of 2 seconds.

Accumulate a sufficient number of scans (typically several hundred to thousands) to

achieve a good signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID).[6] Perform

phase and baseline corrections.[6] Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00

ppm and the CDCl₃ solvent peak at 77.0 ppm, respectively.[7][8]

IR Spectroscopy Protocol
Sample Preparation: As N-benzylethanolamine is a liquid, a neat spectrum is easily

obtained.[9] Place one to two drops of the neat liquid between two potassium bromide (KBr)

or sodium chloride (NaCl) salt plates to create a thin film.[10]

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[11]
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Acquisition:

First, acquire a background spectrum of the empty sample chamber to subtract

atmospheric H₂O and CO₂ absorbances.[10]

Place the salt plate assembly in the sample holder.

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified

samples.[12][13]

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

[12]

Acquisition:

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and

fragmentation.

Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z

40 to 200.

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Data Interpretation and Structural Correlation
The collective spectroscopic data provides a cohesive and unambiguous confirmation of the N-

benzylethanolamine structure.
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Spectroscopic Data and Structural Correlation
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Caption: Correlation of spectroscopic data to molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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